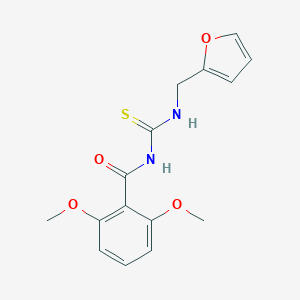![molecular formula C16H24N2O3 B278485 N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide, also known as IBMP-8a, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the natural plant alkaloid, ibogaine, which has been used traditionally in West Africa as a psychoactive substance. IBMP-8a has been found to have a range of interesting properties, including its ability to modulate the activity of certain neurotransmitters and receptors in the brain. In
作用机制
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide acts on a number of different neurotransmitters and receptors in the brain, including the dopamine, serotonin, and opioid receptors. It has been found to modulate the activity of these receptors in a way that can have beneficial effects on various neurological and psychiatric disorders. Additionally, N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters and receptors in the brain, which can have beneficial effects on neurological and psychiatric disorders. Additionally, N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide is its ability to modulate the activity of various neurotransmitters and receptors in the brain. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders. Additionally, N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease. However, one of the limitations of N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide is its relatively low potency compared to other compounds that have similar effects on neurotransmitters and receptors in the brain.
未来方向
There are several potential future directions for research on N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide. One area of interest is its potential use in the treatment of addiction. N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to modulate the activity of dopamine receptors in the brain, which are involved in the reward pathway that underlies addiction. Additionally, N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential future direction is the development of more potent derivatives of N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide that may have greater therapeutic potential.
合成方法
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide can be synthesized through a series of chemical reactions starting from ibogaine. The first step involves the conversion of ibogaine to noribogaine, which is then further modified to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学研究应用
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has been studied extensively for its potential use in scientific research. One of the key areas of interest is its ability to modulate the activity of certain neurotransmitters and receptors in the brain. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, such as addiction, depression, and anxiety. N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as cancer and Alzheimer's disease.
属性
产品名称 |
N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC 名称 |
N-[2-methoxy-4-(2-methylpropanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C16H24N2O3/c1-5-6-7-15(19)18-13-9-8-12(10-14(13)21-4)17-16(20)11(2)3/h8-11H,5-7H2,1-4H3,(H,17,20)(H,18,19) |
InChI 键 |
JSEGPZDDFJVATL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)C)OC |
规范 SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278405.png)
![5-nitro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B278407.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}propanamide](/img/structure/B278408.png)
![N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide](/img/structure/B278409.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278415.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278416.png)
![2,6-dimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278419.png)

![N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B278424.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)
![3-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278428.png)